3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl

Antioxidant efficacy Oxidative stability Lubricant/fuel additive

Addressing the need for rigid, high-temperature monomers in semiconductor packaging and automotive thermoplastics. This symmetrically methyl-substituted biphenol provides a sterically hindered, radical-scavenging structure that enhances polymer performance. - Yields polymers with systematically higher glass transition temperatures than unsubstituted 4,4'-biphenol. - Its diglycidyl ether derivative exhibits low melt viscosity (150 cP at 150°C), enabling high silica loading in IC encapsulation. - Superior antioxidant for ester lubricants with an oxidative induction period of 163 minutes at 100°C.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 26567-11-3
Cat. No. B3256209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl
CAS26567-11-3
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O
InChIInChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3
InChIKeyXSTITJMSUGCZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl – Core Identity and Industrial Relevance


3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (CAS 26567-11-3, also referenced as CAS 2417-04-1) is a symmetrically methyl‑substituted biphenol with molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g·mol⁻¹ [1]. The four methyl groups located at the 3,3',5,5' positions flank the two hydroxyl groups, creating a sterically hindered phenolic structure that underpins its dual utility as a radical‑scavenging antioxidant and as a rigid, high‑Tg monomer for engineering polymers and epoxy resins [2].

1 Sterically-hindered phenolic antioxidant for high-temperature ester lubricants and fuel stabilization
2 Methyl-substituted biphenol monomer for engineering thermoplastics (PES, PEK) requiring elevated Tg
3 Crystalline diglycidyl ether precursor for low-melt-viscosity epoxy encapsulants
4 Analytical reference di-phenol for radical-trapping and antioxidant mechanistic studies

Why Generic 4,4'-Biphenol Replacements Fall Short


The 3,3',5,5'‑methyl substitution pattern is not an inert spectator; it electronically activates the phenolic OH groups while simultaneously introducing steric bulk that modulates radical‑trapping kinetics and polymer chain packing. Simply switching to unsubstituted 4,4'‑biphenol or to regioisomers such as 2,2',6,6'‑tetramethyl‑4,4'‑biphenol alters both antioxidant efficacy and the thermo‑mechanical profile of derived polymers in ways that cannot be compensated by formulation adjustments [1][2]. The quantitative comparisons below demonstrate that these differences are large enough to dictate whether a material meets an industrial specification or fails prematurely.

Attribute
Target Compound
Generic 4,4'-Biphenol
Radical-trapping kinetics
Methyl-activated OH; steric modulation of reactivity
Unactivated phenolic groups; antioxidant efficacy may shift
Polymer glass transition
Reported higher Tg due to steric restriction of segmental motion
Lower Tg; dimensional stability at elevated temperature may decrease
Epoxy melt viscosity
Reported low melt viscosity; enables high filler loading
Higher viscosity; may limit silica loading and flow in molding

Quantitative Differentiation Against Closest Analogs


Oxidative Induction Period in Ester Oil vs. Related Antioxidants

In a pressurized oxygen‑uptake assay (100 °C, 100 psig O₂, 0.2 wt% additive in safflower oil methyl ester), 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl delivered an induction period of **163 minutes**, far exceeding that of 3,3',5,5'-tetramethylbisphenol A (98 min) and bis(2‑hydroxy‑3‑methylphenyl)methane (69 min), while the no‑additive control failed at 8 min [1]. The compound was only outperformed by its tri‑hydroxy analog (250 min), making it the strongest *dihydroxy* antioxidant in the panel.

Oxidative induction period
Head-to-head
Target: 163 min Comparators: tetramethylbisphenol A 98 min, bis(2-hydroxy-3-methylphenyl)methane 69 min, control 8 min
Reported top rank among dihydroxy antioxidants in panel
100°C, 100 psig O₂, 0.2 wt% in safflower oil methyl ester
Antioxidant efficacy Oxidative stability Lubricant/fuel additive

Glass Transition Temperature in Engineering Thermoplastics

When polymerized into aromatic poly(ether sulfone)s and poly(ether ketone)s, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol consistently yields polymers with **higher glass transition temperatures (Tg) than the corresponding polymers derived from unsubstituted 4,4'-biphenol** [1]. The methyl groups restrict segmental motion and increase chain stiffness; the polymers also exhibit decomposition temperatures above 330 °C in both air and nitrogen, indicating robust thermo‑oxidative stability.

Polymer Tg elevation
Class-level
Tg higher than unsubstituted 4,4'-biphenol polymers; decomposition onset >330°C (air/N₂)
Supports monomer selection for high-heat thermoplastics
Quantitative Tg values not available in abstract; trend consistent across PES/PEK series
High-performance polymers Thermal stability Poly(ether sulfone) Poly(ether ketone)

Melt Viscosity Advantage of Derived Epoxy Resin

The diglycidyl ether prepared from 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl (commercial grade YX4000H) exhibits a **melt viscosity of 150 cP at 150 °C**, which is approximately two orders of magnitude lower than standard bisphenol‑A epoxy resins (e.g., jER YL980: ~14,000 mPa·s at 25 °C) . In a direct comparative study, the YX4000H/GPH65 system showed a minimum melt viscosity of **0.27 Pa·s at 150 °C**, placing it between the ultra‑low viscosity DGEBP/GPH65 system (0.12 Pa·s) and the higher‑viscosity NC3000H/GPH65 system (0.59 Pa·s) [1].

Melt viscosity (epoxy)
Cross-study
YX4000H system: 0.27 Pa·s (150°C) Comparators: DGEBP 0.12 Pa·s, NC3000H 0.59 Pa·s, bisphenol-A epoxy ~14,000 mPa·s (25°C)
Reported low melt viscosity supports high filler loading in encapsulants
Cone-plate rheometry; GPH65 novolac hardener
Epoxy resin IC packaging Melt viscosity Processability

Epoxy Equivalent and Crystallinity vs. Amorphous Resins

The diglycidyl ether of 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl (YX4000H) possesses an **epoxy equivalent of 192 g/eq** and a sharp **melting point of 105 °C**, reflecting its high crystallinity . In contrast, the amorphous 4,4'-dimethylbiphenylene epoxy resin NC3000H lacks a defined melting point, which can lead to cold‑flow and storage instability in solid formulations [1]. The crystallinity of YX4000H allows it to be ground into a free‑flowing powder that remains dimensionally stable during shipping and storage, simplifying inventory management for high‑volume epoxy formulators.

Epoxy spec & crystallinity
Cross-study
Epoxy equivalent: 192 g/eq; mp: 105°C (crystalline) Comparator: NC3000H amorphous, no defined mp
Crystallinity enables stable solid storage and free-flowing powder handling
DSC measurement; relevant for powder coating and molding compounds
Epoxy equivalent Crystallinity Formulation precision Electrical encapsulation

Procurement-Relevant Application Scenarios


High-Temperature Antioxidant for Ester-Based Lubricants

The oxidative induction period of 163 minutes at 100 °C (versus 98 min for tetramethylbisphenol A and 69 min for bis(2‑hydroxy‑3‑methylphenyl)methane) makes the compound a superior phenolic antioxidant for high‑temperature ester lubricants, including environmentally acceptable biolubricants derived from safflower or rapeseed oil. Formulators can achieve target oxidation stability at lower treat rates, reducing both cost and additive‑induced deposit formation [1].

Monomer for High-Tg Engineering Thermoplastics

Polymers synthesized from this methyl‑substituted biphenol exhibit systematically higher glass transition temperatures than their unsubstituted counterparts while maintaining solubility in common organic solvents (NMP, DMAc, THF, chloroform). This property combination is essential for injection‑moldable, high‑heat thermoplastics used in aerospace and automotive under‑hood components, where the unsubstituted biphenol‑based polymers would soften prematurely [1].

Crystalline Epoxy Resin for Semiconductor Encapsulants

The diglycidyl ether derivative (YX4000H) combines a melt viscosity of 150 cP at 150 °C with a sharp melting point of 105 °C, enabling solid‑state storage and high silica‑filler loading (up to 80 wt%) in epoxy molding compounds for semiconductor packaging. The resulting low thermal expansion and high Tg meet the stringent reliability requirements of modern IC encapsulation, where amorphous alternatives would suffer from cold‑flow and processing inconsistency [1].

Analytical Reference Standard for Antioxidant Studies

Because the compound serves as a well‑characterized, symmetrical di‑phenol devoid of allyl or conjugated unsaturation, it has been adopted as a reference inhibitor in mechanistic studies of natural antioxidants such as magnolol and honokiol. Its defined radical‑trapping stoichiometry (two phenolic OH groups, each capable of H‑atom transfer) makes it a valuable internal standard for calibrating oxygen‑uptake and DPPH assays, facilitating reproducible comparisons across laboratories [2].

Application
Selection Property
Validation Focus
Ester-based lubricant antioxidant
Oxidative induction period ranking
Antioxidant loading and deposit control
High-Tg engineering thermoplastics
Monomer contribution to glass transition
Dimensional stability at elevated temperature
Semiconductor epoxy encapsulant
Melt viscosity and crystallinity profile
Filler loading and thermal expansion control
Antioxidant reference standard
Radical-trapping stoichiometry (di-phenol)
Assay calibration and inter-laboratory reproducibility
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